molecular formula C19H19Cl2N3O2 B394834 1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE

1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE

Cat. No.: B394834
M. Wt: 392.3g/mol
InChI Key: NURBPWKVHOWODY-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazino group linked to a benzylidene moiety, which is further connected to an oxoacetamide group. The presence of dichlorobenzylidene and diethylphenyl groups adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE typically involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(2,6-diethylphenyl)-2-oxoacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the benzylidene and hydrazino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,6-dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-(2-(2,6-dichlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide

Uniqueness

1-{N'-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE is unique due to the presence of the diethylphenyl group, which may confer different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C19H19Cl2N3O2

Molecular Weight

392.3g/mol

IUPAC Name

N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-(2,6-diethylphenyl)oxamide

InChI

InChI=1S/C19H19Cl2N3O2/c1-3-13-6-5-7-14(4-2)17(13)23-18(25)19(26)24-22-11-12-8-9-15(20)16(21)10-12/h5-11H,3-4H2,1-2H3,(H,23,25)(H,24,26)/b22-11+

InChI Key

NURBPWKVHOWODY-SSDVNMTOSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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